6-Amino-3-(4-methylphenyl)picolinic acid
Description
6-Amino-3-(4-methylphenyl)picolinic acid is a heterocyclic aromatic compound featuring a pyridine ring substituted with an amino group (-NH₂) at the 6-position and a 4-methylphenyl group at the 3-position. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 236.25 g/mol. This compound is structurally related to picolinic acid derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and material science. The amino and carboxyl groups on the pyridine ring enable diverse reactivity, making it a versatile intermediate in coupling reactions and metal-chelating complexes .
Properties
IUPAC Name |
6-amino-3-(4-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-2-4-9(5-3-8)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXSWFYHTQAHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-methylphenyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Nitration: The picolinic acid undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The 3-position of the picolinic acid is substituted with a 4-methylphenyl group through a coupling reaction, often using reagents like aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production methods for 6-Amino-3-(4-methylphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-methylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Amino-3-(4-methylphenyl)picolinic acid has significant applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it acts as a synthetic auxin, disrupting the normal growth processes of plants by binding to auxin receptors and interfering with auxin signaling pathways . In medicinal applications, it may interact with specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key analogs differ in substituents on the phenyl ring or pyridine core, significantly impacting their physicochemical properties and applications. Below is a detailed comparison:
Key Differences in Reactivity and Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The fluoro and cyano groups in analogs like 6-Amino-3-(5-fluoro-2-methylphenyl)picolinic acid enhance electrophilic reactivity, making them suitable for Suzuki-Miyaura couplings . The methyl group in 6-Amino-3-(4-methylphenyl)picolinic acid provides steric hindrance but stabilizes the phenyl ring through hyperconjugation, favoring nucleophilic substitutions .
- Solubility: Compounds with cyano substituents (e.g., CAS: 1262011-41-5) exhibit lower aqueous solubility due to increased hydrophobicity . Dimethylamino-substituted derivatives (e.g., 6-(Dimethylamino)picolinic acid) show improved solubility in polar aprotic solvents like DMF .
Research Findings
- Biological Activity : Fluorinated analogs (e.g., 5-fluoro-2-methylphenyl derivative) show promise as kinase inhibitors due to fluorine’s electronegativity enhancing target binding .
- Material Science: Cyano-substituted derivatives (e.g., CAS: 1262011-41-5) are used in metal-organic frameworks (MOFs) for their rigid, planar structures .
- Thermal Stability : Chlorinated analogs (e.g., CAS: 1261992-06-6) exhibit higher thermal stability, making them suitable for high-temperature agrochemical formulations .
Q & A
Basic: What are the optimal synthetic routes for preparing 6-Amino-3-(4-methylphenyl)picolinic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the picolinic acid core. Key steps include:
- Substrate Selection : Start with a pre-functionalized pyridine derivative, such as 4-methylphenyl-substituted precursors, to ensure regioselective amination at the 6-position.
- Amination : Use catalytic Pd-mediated cross-coupling (e.g., Buchwald-Hartwig conditions) or nucleophilic substitution with ammonia equivalents under controlled pH ( ).
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation (≥98% by NMR) ( ).
- Optimization : Adjust reaction temperature (e.g., 80–120°C for amination) and catalyst loading (e.g., 5–10 mol% Pd) to balance yield and byproduct formation. Monitor intermediates via TLC or LC-MS .
Basic: How should researchers characterize the structure and purity of 6-Amino-3-(4-methylphenyl)picolinic acid using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify the aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.5 ppm, broad). The 4-methylphenyl group shows a singlet at δ 2.3–2.5 ppm.
- ¹³C NMR : Confirm the carboxylic acid carbonyl (δ 165–170 ppm) and aromatic carbons (δ 120–150 ppm).
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M-H]⁻ ions matching the molecular weight (e.g., 218.22 g/mol).
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (90:10 to 10:90 gradient) to assess purity (retention time ~8–12 min) ( ).
- Melting Point : Compare observed mp (e.g., 185–189°C) to literature values to confirm crystallinity () .
Advanced: How does the substitution pattern on the picolinic acid core influence the compound's reactivity and biological activity compared to its analogs?
Methodological Answer:
- Structural Comparisons :
- Methyl vs. Halogen Substituents : The 4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability versus halogenated analogs (e.g., 3-Bromo-6-methylpicolinic acid) ().
- Amino Group Positioning : The 6-amino group facilitates hydrogen bonding with biological targets (e.g., enzymes), while 4-substituted analogs (e.g., 4-amino derivatives) show altered binding kinetics ().
- Biological Assays : Perform competitive binding studies (e.g., SPR or ITC) to compare affinity for targets like metalloenzymes. For example, replace the methyl group with bulkier substituents (e.g., trifluoromethyl) and measure IC₅₀ shifts .
Advanced: What strategies can be employed to resolve discrepancies in biological activity data observed across different studies involving this compound?
Methodological Answer:
- Control for Experimental Variables :
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity in cellular assays.
- Data Normalization : Cross-reference with structurally validated analogs (e.g., 6-Hydroxy-3-methylpicolinic acid) to identify substituent-driven outliers () .
Advanced: What catalytic systems or reaction conditions are effective for functionalizing 6-Amino-3-(4-methylphenyl)picolinic acid into sulfonamide or ester derivatives?
Methodological Answer:
- Sulfonamide Synthesis :
- React the 6-amino group with methylsulfonyl chloride in CH₂Cl₂ at 0°C, followed by gradual warming to room temperature (16-hour reaction). Use triethylamine as a base to scavenge HCl ().
- Purify via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate the sulfonamide derivative.
- Esterification :
- Employ Fischer esterification (H₂SO₄ catalyst, excess methanol) under reflux (70°C, 12 hours).
- Monitor ester formation via FT-IR (C=O stretch at 1740–1720 cm⁻¹) .
Advanced: How can researchers design experiments to study the environmental fate or degradation pathways of this compound?
Methodological Answer:
- Photodegradation Studies : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via LC-MS/MS. Compare with analogs (e.g., 3-Fluoro-6-hydroxypicolinic acid) to identify substituent-specific stability ().
- Microbial Degradation : Incubate with soil microbiota (OECD 301B protocol) and quantify residual compound via HPLC. Use ¹⁴C-labeled analogs to track mineralization to CO₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
